molecular formula C6H4FI B1346556 1-Fluoro-2-iodobenzene CAS No. 348-52-7

1-Fluoro-2-iodobenzene

Cat. No.: B1346556
CAS No.: 348-52-7
M. Wt: 222 g/mol
InChI Key: TYHUGKGZNOULKD-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodobenzene is an organic compound with the molecular formula C₆H₄FI. It consists of a benzene ring substituted with both a fluorine and an iodine atom. This compound is a clear, light yellow liquid and is known for its utility in various organic synthesis reactions due to the presence of both halogen atoms, which can participate in diverse chemical transformations .

Mechanism of Action

Target of Action

1-Fluoro-2-iodobenzene, also known as 2-Fluoroiodobenzene, is primarily used as a solvent additive in the field of polymer solar cells . It targets the active layer of these cells, which is crucial for the conversion of solar energy into electrical energy .

Mode of Action

2-Fluoroiodobenzene interacts with the active layer of polymer solar cells by controlling its morphology . It results in a fibrous assembly, which enhances the power conversion efficiency of the cells . The compound establishes nearly equal-strength π–π interactions with the conjugated frameworks of both the donor and acceptor materials .

Biochemical Pathways

The addition of 2-Fluoroiodobenzene to the processed blend aligns the orientation of the acceptor molecules, thereby enhancing the overall π–π stacking in the active layer . This alignment benefits from the multiple electron conjugation between its iodine atom and the conjugated framework in the active layer .

Result of Action

The result of 2-Fluoroiodobenzene’s action is a significant enhancement in the power conversion efficiency of polymer solar cells . Specifically, the efficiency increases from 16.34% to 18.38% based on the PM6:L8-BO system . Femtosecond-timescale photophysical studies demonstrate that the 2-Fluoroiodobenzene-optimized active layer shows reduced exciton losses at the donor–acceptor interface .

Action Environment

Environmental factors that influence the action of 2-Fluoroiodobenzene include the conditions under which the polymer solar cells are processed . For instance, the compound should be stored in a dry, cool, and well-ventilated place . It’s also sensitive to light and air , indicating that these factors could potentially influence its efficacy and stability.

Preparation Methods

1-Fluoro-2-iodobenzene can be synthesized through several methods:

    From 2-Fluorobenzoic Acid: One common synthetic route involves the conversion of 2-fluorobenzoic acid to this compound.

    Electrophilic Aromatic Substitution: Another method involves the direct iodination of fluorobenzene under electrophilic aromatic substitution conditions.

Chemical Reactions Analysis

1-Fluoro-2-iodobenzene undergoes various types of chemical reactions:

Scientific Research Applications

1-Fluoro-2-iodobenzene has several applications in scientific research:

Comparison with Similar Compounds

1-Fluoro-2-iodobenzene can be compared with other halogenated benzenes:

    2-Fluoroiodobenzene: This compound is similar but has the fluorine and iodine atoms in different positions on the benzene ring.

    1-Fluoro-4-iodobenzene: This is another isomer where the fluorine and iodine atoms are positioned para to each other.

    Iodobenzene: Lacking the fluorine atom, iodobenzene is less reactive in certain types of reactions compared to this compound.

Properties

IUPAC Name

1-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059842
Record name o-Fluoroiodobenzene
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Molecular Weight

222.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

348-52-7
Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name 1-Fluoro-2-iodobenzene
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Record name Benzene, 1-fluoro-2-iodo-
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Record name 2-fluoroiodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-fluoro-2-iodobenzene react with hydroxyl radicals in aqueous solutions?

A: In neutral aqueous solutions, this compound reacts with hydroxyl radicals ('OH) to form an OH-adduct. This adduct is characterized by transient optical absorption bands at λ max = 310 nm and 330-350 nm. [] The reaction rate constant (k) for this process is 3.2 × 10^9 dm^3 mol^-1 s^-1. The OH-adduct decays through second-order kinetics with a rate constant of 2k = 2.9 × 10^9 dm^3 mol^-1 s^-1. []

Q2: Can this compound be used to synthesize more complex molecules?

A: Yes, this compound can be employed as a reagent in the synthesis of more complex molecules. One example is its use in the palladium-catalyzed Buchwald-Hartwig reaction. [] This reaction enables the coupling of this compound with N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine to yield N,N′-diphenyl-N,N′-bis(2-fluorophenyl)-1,1′-biphenyl-4,4′-diamine. [] This synthesized compound, a fluorinated tetraphenylbenzidine derivative, demonstrates interesting spectroscopic properties, including intense blue fluorescence with a peak wavelength of 406 nm in film. []

Q3: How does the structure of this compound affect its reactivity in organometallic reactions?

A: The presence of both fluorine and iodine atoms on the benzene ring in this compound influences its reactivity in organometallic reactions. This is exemplified by its reaction with IrCp*(CO)2. [] The reaction, carried out in toluene under reflux conditions, leads to oxidative addition, inserting the iridium complex across the carbon-iodine bond. [] This selectivity highlights how the presence of both halogens can direct the reaction pathway and lead to specific organometallic products.

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